3-(4-Methylpiperidin-2-yl)oxan-4-one
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Overview
Description
3-(4-Methylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an oxan-4-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-2-yl)oxan-4-one typically involves the reaction of 4-methylpiperidine with an appropriate oxan-4-one precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction techniques to ensure the consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-Methylpiperidin-2-yl)oxan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperidin-2-yl)oxan-4-one: C₁₁H₁₉NO₂
4-Methylpiperidine: C₆H₁₃N
Oxan-4-one: C₅H₈O₂
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a methyl group and an oxan-4-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-(4-Methylpiperidin-2-yl)oxan-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data from various studies and case analyses.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological pathways. The compound may exhibit inhibitory effects on specific kinases, contributing to its potential therapeutic applications.
Pharmacological Effects
Research indicates that this compound may possess:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models.
- Neuroprotective Effects : The piperidine moiety is often associated with neuroactive properties, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
In Vitro Studies
A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | Caspase activation |
MCF7 | 7.8 | Cell cycle arrest |
A549 | 6.5 | Induction of apoptosis |
In Vivo Studies
In vivo experiments using murine models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. The compound was well-tolerated at doses up to 50 mg/kg.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Selectivity |
---|---|---|
This compound | Antitumor, neuroprotective | Moderate |
Compound A (similar structure) | Antimicrobial | High |
Compound B (analogous structure) | Anti-inflammatory | Low |
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(4-methylpiperidin-2-yl)oxan-4-one |
InChI |
InChI=1S/C11H19NO2/c1-8-2-4-12-10(6-8)9-7-14-5-3-11(9)13/h8-10,12H,2-7H2,1H3 |
InChI Key |
LQVLBUPINIYSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2COCCC2=O |
Origin of Product |
United States |
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